![molecular formula C38H33NO9S3 B405920 tetramethyl 6'-([1,1'-biphenyl]-2-ylcarbonyl)-5',5',8'-trimethyl-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate](/img/structure/B405920.png)
tetramethyl 6'-([1,1'-biphenyl]-2-ylcarbonyl)-5',5',8'-trimethyl-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 6’-(biphenyl-2-ylcarbonyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system with multiple functional groups, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
The synthesis of Tetramethyl 6’-(biphenyl-2-ylcarbonyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl-2-ylcarbonyl precursor, followed by the introduction of the spiro and dithiole groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures and pH levels to ensure selectivity and efficiency.
Major Products: The major products formed depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Tetramethyl 6’-(biphenyl-2-ylcarbonyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which Tetramethyl 6’-(biphenyl-2-ylcarbonyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form specific interactions, leading to changes in molecular pathways. These interactions can result in various biological effects, depending on the context and the specific targets involved.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Tetramethyl 6’-(biphenyl-2-ylcarbonyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C38H33NO9S3 |
|---|---|
Poids moléculaire |
743.9g/mol |
Nom IUPAC |
tetramethyl 5',5',8'-trimethyl-6'-(2-phenylbenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C38H33NO9S3/c1-20-17-18-24-25(19-20)39(32(40)23-16-12-11-15-22(23)21-13-9-8-10-14-21)37(2,3)31-26(24)38(27(33(41)45-4)28(49-31)34(42)46-5)50-29(35(43)47-6)30(51-38)36(44)48-7/h8-19H,1-7H3 |
Clé InChI |
DAXUAGORPNGHFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=CC=C4C5=CC=CC=C5)(C)C)SC(=C(C36SC(=C(S6)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=CC=C4C5=CC=CC=C5)(C)C)SC(=C(C36SC(=C(S6)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


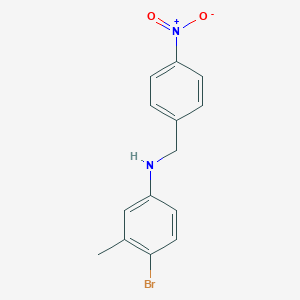
![2-methoxy-5-nitro-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B405840.png)
![2-(3-fluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B405843.png)
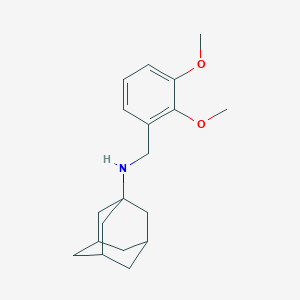
![N-{[5-bromo-2-(methyloxy)phenyl]methyl}-3,4-dimethylaniline](/img/structure/B405846.png)
![N-{[2,5-dimethyl-4-(methyloxy)phenyl]methyl}-N-tricyclo[3.3.1.1~3,7~]dec-1-ylamine](/img/structure/B405848.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-N-(2,3-dimethoxybenzyl)amine](/img/structure/B405849.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]-3,5-dimethylaniline](/img/structure/B405850.png)
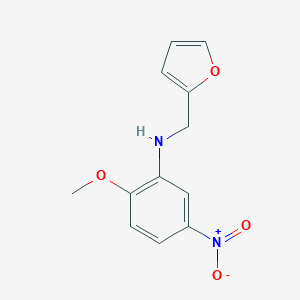
![[2-(3-chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B405854.png)
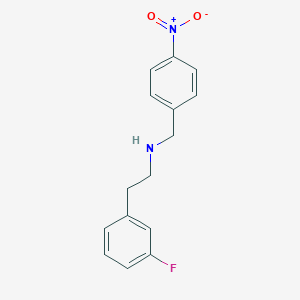
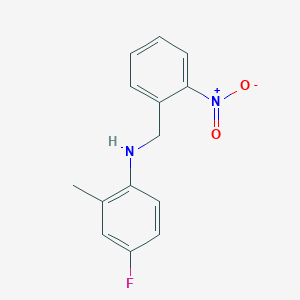
![[(4-Bromophenyl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B405858.png)
![2-(4-fluorophenyl)-N-{[3-methyl-4-(methyloxy)phenyl]methyl}ethanamine](/img/structure/B405860.png)
